molecular formula C13H19NO4 B8244848 tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate

tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B8244848
M. Wt: 253.29 g/mol
InChI Key: CZPCMWRYIGSHBW-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by oxidation and esterification steps. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.

Medicine: The compound's derivatives have been explored for their medicinal properties, including their potential use in the treatment of various diseases. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may include the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate and are known for their biological activity.

  • Pyridine Derivatives: These compounds also have similar structures and are used in various chemical and biological applications.

Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique properties make it a valuable compound in scientific research and industrial applications.

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Properties

IUPAC Name

tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)10(15)7-11(14)16/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPCMWRYIGSHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C(=O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid (0.24 g, 1.06 mmol) in DCM (4.5 mL) was added EDC (0.31 g, 1.59 mmol), DMAP (0.19 g, 1.59 mmol) and Meldrum's acid (0.15 g, 1.06 mmol). After stirring for 18 h at r.t., the reaction mixture was poured into aqueous 1M NaHSO4 solution (5 mL) and extracted with DCM (3×20 mL). The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a clear yellow oil which was dissolved in EtOAc (5 mL) and heated to 80° C. for 18 h. The reaction mixture was then cooled and concentrated in vacuo to give the title compound (0.25 g, 42%) as a yellow solid that was used without further purification. δH (CDCl3) 4.64-4.55 (1H, m), 2.98-2.92 (1H, m), 2.37-2.20 (2H, m), 1.99-1.60 (6H, m), 1.58 (9H, s). LCMS (ES+) 198.0 ((M−tBu)+H)+.
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
42%

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